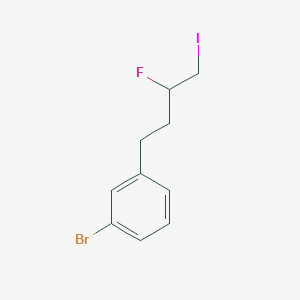

1-Bromo-3-(3-fluoro-4-iodobutyl)-benzene

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H11BrFI |

|---|---|

Molekulargewicht |

357.00 g/mol |

IUPAC-Name |

1-bromo-3-(3-fluoro-4-iodobutyl)benzene |

InChI |

InChI=1S/C10H11BrFI/c11-9-3-1-2-8(6-9)4-5-10(12)7-13/h1-3,6,10H,4-5,7H2 |

InChI-Schlüssel |

IBSZFFFETRPDEY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)Br)CCC(CI)F |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies and Strategies for 1 Bromo 3 3 Fluoro 4 Iodobutyl Benzene

Retrosynthetic Disconnection Analysis

A retrosynthetic analysis of 1-Bromo-3-(3-fluoro-4-iodobutyl)-benzene suggests several potential disconnection points. The most logical primary disconnection is at the C-C bond between the benzene (B151609) ring and the butyl chain. This leads to two key synthons: a 3-bromophenyl synthon and a 4-carbon chain synthon bearing the fluorine and iodine atoms.

This disconnection can be achieved through a Friedel-Crafts-type reaction, such as acylation followed by reduction, or a cross-coupling reaction. For a Friedel-Crafts approach, the disconnection would be at the C1-C2 bond of the butyl chain, leading to a 3-bromobenzoyl chloride (or a related acylating agent) and a butene derivative that can be subsequently functionalized. A cross-coupling strategy would involve a pre-functionalized butyl chain and a suitable 3-bromophenyl metallic or boronic acid species.

Stereoselective and Regioselective Synthesis of Halogenated Butyl Chains

The construction of the 3-fluoro-4-iodobutyl side chain with precise control over the placement and stereochemistry of the halogen atoms is a pivotal aspect of the synthesis.

The simultaneous introduction of fluorine and iodine across a double bond, known as iodofluorination, is a powerful method for generating vicinal fluoro-iodo alkanes. The regioselectivity of this reaction is of paramount importance. For a precursor such as but-3-en-1-ol, the reaction would need to proceed with Markovnikov selectivity to place the iodine on the terminal carbon and the fluorine on the adjacent carbon.

Recent advancements in iodofluorination have utilized various reagent systems to achieve high regioselectivity. For instance, the use of iodine in combination with a fluoride (B91410) source like HF-pyridine can facilitate the desired transformation. The reaction mechanism typically involves the formation of an iodonium (B1229267) ion intermediate, which is then opened by a fluoride nucleophile. The stereochemical outcome is usually anti-addition, which would need to be considered if a chiral precursor were used to control the absolute stereochemistry.

Alternative strategies could involve a two-step process, such as the formation of an epoxide from but-3-en-1-ol, followed by a regioselective ring-opening with a fluoride source and subsequent conversion of the resulting alcohol to an iodide.

Once the halogenated butyl chain is synthesized, it must be attached to the benzene ring. One of the most common methods for forming an alkyl-aryl C-C bond is the Friedel-Crafts acylation. In this approach, 1-bromobenzene would be acylated with a derivative of butanoic acid, such as 4-chlorobutanoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The resulting ketone would then be reduced to the corresponding alkyl chain. The halogenation of the butyl chain would be performed after the C-C bond formation in this scenario.

Alternatively, modern cross-coupling reactions offer a more direct route. For example, a Grignard reagent derived from 1,3-dibromobenzene (B47543) could be coupled with a 4-iodobutyl derivative bearing a protected fluorine atom. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, could also be employed, using a boronic acid or an organozinc reagent derived from 1-bromo-3-iodobenzene (B1265593) and a suitable four-carbon coupling partner.

Functionalization of the Benzene Core

The order of functionalization on the benzene ring is crucial. If the butyl chain is attached first, its directing effect must be considered for the subsequent bromination. An alkyl group is an ortho-, para-director. Therefore, direct bromination of 3-(3-fluoro-4-iodobutyl)benzene would likely lead to a mixture of ortho and para products, with the desired meta-isomer being a minor component.

To achieve the desired 1,3-substitution pattern, it is more strategic to start with a precursor that already has the correct substitution pattern or to use a directing group to enforce the desired regioselectivity. For instance, starting with 3-bromoaniline, the amino group could be converted to a diazonium salt and then subjected to a Sandmeyer-type reaction to introduce the butyl chain precursor.

Another approach involves the bromination of a precursor with a meta-directing group, which is later converted to the alkyl chain. For example, the Friedel-Crafts acylation of bromobenzene (B47551) would yield predominantly the para-substituted product. Therefore, it would be more effective to acylate benzene, then introduce the bromine atom meta to the acyl group, and finally reduce the acyl group.

| Reaction | Reagents | Expected Major Product(s) |

| Friedel-Crafts Acylation of Bromobenzene | Butanoyl chloride, AlCl₃ | 1-(4-bromophenyl)butan-1-one |

| Bromination of Butylbenzene | Br₂, FeBr₃ | 1-Bromo-4-butylbenzene and 1-bromo-2-butylbenzene |

| Bromination of Benzoic Acid | Br₂, FeBr₃ | 3-Bromobenzoic acid |

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. However, for the synthesis of a meta-substituted product, a direct DoM approach is not immediately applicable. DoM relies on a directing group to activate an adjacent ortho-position for deprotonation by a strong base, typically an organolithium reagent.

A "halogen dance" reaction, on the other hand, could potentially be employed to isomerize a different bromo-iodo-substituted benzene to the desired 1-bromo-3-iodo isomer, from which the butyl chain could be introduced. Halogen dance reactions involve the base-catalyzed migration of a halogen atom on an aromatic ring. This is often an equilibrium-driven process, and achieving a high yield of a specific isomer can be challenging.

Coupling Reactions for Integrating Aromatic and Aliphatic Moieties

The creation of the carbon-carbon bond between the brominated benzene ring and the four-carbon side chain is a critical step in the synthesis. Transition-metal-catalyzed cross-coupling reactions and classical Friedel-Crafts strategies represent the two primary approaches for forging this connection.

Transition-metal catalysis offers a powerful and versatile toolkit for the formation of C(sp²)-C(sp³) bonds. mit.edu Nickel- and palladium-based systems are particularly effective for coupling aryl halides with alkyl organometallics.

Nickel-Catalyzed Kumada Coupling: The Kumada coupling reaction, which utilizes a Grignard reagent as the alkyl nucleophile, is a potent method for this transformation. For instance, 1,3-dibromobenzene could be selectively coupled with a functionalized 4-carbon Grignard reagent in the presence of a nickel catalyst. A potential coupling partner would be (3-fluoro-4-iodobutyl)magnesium bromide. The reaction, catalyzed by a nickel salt such as NiCl₂, proceeds via an oxidative addition, transmetalation, and reductive elimination cycle. nih.govresearchgate.net The use of ligands, such as phosphines or N-heterocyclic carbenes (NHCs), can be crucial in modulating the reactivity and stability of the nickel catalyst to achieve high yields and prevent side reactions. rhhz.net

Palladium-Catalyzed Negishi Coupling: The Negishi coupling provides a milder alternative, employing an organozinc reagent, which offers greater functional group tolerance. nih.gov A plausible route would involve the reaction of 1-bromo-3-iodobenzene with a pre-formed (3-fluoro-4-iodobutyl)zinc halide. Palladium catalysts, often in conjunction with specialized phosphine (B1218219) ligands like CPhos or SPhos, are highly effective in promoting this type of coupling, even with secondary alkylzinc reagents, while minimizing undesired side reactions like β-hydride elimination. mit.eduresearchgate.netmit.eduorganic-chemistry.org The choice of ligand is critical for achieving high selectivity and yield, as demonstrated in various studies on coupling secondary alkylzinc halides with aryl bromides. nih.gov

A comparison of potential catalyst systems for a generic Negishi coupling of an aryl bromide with a secondary alkylzinc halide is presented below.

| Entry | Palladium Pre-catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | SPhos | THF | 25 | 75 |

| 2 | Pd₂(dba)₃ | XPhos | Dioxane | 50 | 82 |

| 3 | Pd(OAc)₂ | CPhos | THF/Toluene | 25 | 91 |

| 4 | PdCl₂(dppf) | - | THF | 60 | 65 |

The Friedel-Crafts reaction is a classic method for attaching alkyl or acyl groups to an aromatic ring. masterorganicchemistry.com To construct the target molecule, a Friedel-Crafts acylation followed by reduction is the most strategic approach to avoid carbocation rearrangements that plague direct alkylations. chemistrysteps.com

A plausible synthetic sequence begins with 1-bromo-3-fluorobenzene (B1666201) as the starting material. This compound can undergo Friedel-Crafts acylation with an appropriate four-carbon acyl chloride, such as 4-chlorobutyryl chloride or butyryl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). numberanalytics.comorganic-chemistry.org The acylation introduces a ketone, which deactivates the aromatic ring, preventing further substitution reactions. youtube.com

The resulting aryl ketone, for example, 1-(2-bromo-4-fluorophenyl)butan-1-one, must then be reduced to form the alkyl chain. Two primary methods for this reduction are the Clemmensen and Wolff-Kishner reductions.

Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl) to reduce the ketone to a methylene (B1212753) (CH₂) group. wikipedia.orglibretexts.org It is particularly effective for aryl-alkyl ketones but is performed under harsh acidic conditions, which the substrate must be able to tolerate. orgoreview.comchem-station.combyjus.com

Wolff-Kishner Reduction: This reaction uses hydrazine (B178648) (H₂NNH₂) and a strong base, such as potassium hydroxide (B78521) (KOH), typically in a high-boiling solvent like ethylene (B1197577) glycol. ucla.eduwikipedia.org The reaction proceeds through a hydrazone intermediate. lscollege.ac.in This method is suitable for substrates that are sensitive to acid but not to strong bases. masterorganicchemistry.com

After reduction, the terminal methyl group of the butyl chain would need to be selectively functionalized to introduce the iodine, and the adjacent carbon would require fluorination, steps that present their own regiochemical challenges. An alternative acylation substrate, such as a derivative of succinic anhydride, could be used to introduce a carboxylic acid handle for further elaboration.

Optimization of Reaction Conditions and Yields in Multi-Step Synthesis

For the Friedel-Crafts acylation step, key variables include the choice and stoichiometry of the Lewis acid catalyst, the solvent, and the reaction temperature. numberanalytics.com Over-catalysis can lead to side products, while insufficient catalysis results in low conversion. The solvent must be inert under the reaction conditions; common choices include dichloromethane (B109758) (CH₂Cl₂) or carbon disulfide (CS₂).

| Entry | Lewis Acid (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | AlCl₃ (1.1) | CS₂ | 0 to 25 | 4 | 75 |

| 2 | AlCl₃ (1.5) | CH₂Cl₂ | 0 to 25 | 4 | 82 |

| 3 | FeCl₃ (1.2) | CH₂Cl₂ | 25 | 8 | 68 |

| 4 | AlCl₃ (1.5) | Nitrobenzene | 25 | 2 | 78 |

Subsequent steps, such as the selective fluorination of the alkyl chain, also require significant optimization. For example, converting a secondary alcohol to a fluoride using a reagent like diethylaminosulfur trifluoride (DAST) or PyFluor is often sensitive to steric hindrance and can produce elimination byproducts. numberanalytics.comacs.orgnih.govnih.gov Reaction conditions must be fine-tuned to favor substitution over elimination. Similarly, the introduction of iodine, perhaps via the hydroiodination of a terminal alkene, requires control of regioselectivity to ensure the formation of the primary iodide. rsc.orgorganic-chemistry.org

Green Chemistry Approaches and Process Intensification in Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact. nih.gov

One key area is the replacement of hazardous reagents and solvents. Traditional Friedel-Crafts reactions often use stoichiometric amounts of moisture-sensitive Lewis acids and volatile chlorinated solvents. rsc.org Greener alternatives include using recyclable solid acid catalysts or employing deep eutectic solvents, which can act as both the catalyst and the solvent medium. rsc.orgresearchgate.netacs.org

Process intensification, particularly through the use of continuous flow chemistry, offers significant advantages over traditional batch processing. pharmafeatures.comresearchgate.net Flow reactors provide superior control over reaction parameters like temperature and mixing, which can lead to higher yields, better selectivity, and improved safety, especially for highly exothermic reactions. azolifesciences.compharmasalmanac.commanetco.be A multi-step synthesis can potentially be "telescoped," where the output from one reactor flows directly into the next, minimizing purification steps and reducing solvent waste and manual handling. azolifesciences.com This approach is highly beneficial for scaling up pharmaceutical syntheses, leading to more efficient and environmentally responsible manufacturing processes. pharmasalmanac.com

Comprehensive Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of "1-Bromo-3-(3-fluoro-4-iodobutyl)-benzene". A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional experiments is employed to assign every proton and carbon atom and to confirm the connectivity throughout the molecule.

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. For "this compound", the spectrum is divided into two main regions: the aromatic region and the alkyl (upfield) region.

Aromatic Protons: The benzene (B151609) ring contains four protons, which exhibit complex splitting patterns due to their distinct chemical environments and spin-spin coupling. The electronegative bromine atom and the alkyl substituent influence their chemical shifts, typically causing them to resonate between δ 7.0 and 7.6 ppm. The substitution pattern leads to a complex multiplet system.

Alkyl Protons: The protons on the four-carbon chain display characteristic chemical shifts and multiplicities based on their proximity to the aromatic ring and the halogen substituents.

The benzylic protons (adjacent to the benzene ring) are expected to appear as a triplet around δ 2.7-2.9 ppm.

The protons on the second carbon of the chain would likely be a multiplet in the δ 1.8-2.1 ppm range.

The proton on the third carbon, being adjacent to the fluorine atom, would show a complex multiplet due to coupling with both the neighboring protons and the fluorine atom (²JH-F), resonating further downfield.

The two protons on the fourth carbon, adjacent to the iodine atom, are expected to be the most deshielded of the non-benzylic alkyl protons and would also be influenced by coupling to the fluorine on the adjacent carbon, resulting in a complex multiplet.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H | 7.0 - 7.6 | Multiplet |

| -CH₂-Ar | 2.7 - 2.9 | Triplet (t) |

| -CH₂-CH₂-Ar | 1.8 - 2.1 | Multiplet |

| -CHF- | 4.5 - 4.8 | Doublet of Multiplets (dm) |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. "this compound" is expected to show ten distinct signals, corresponding to the six carbons of the aromatic ring and the four carbons of the alkyl chain.

Aromatic Carbons: The six aromatic carbons typically resonate in the δ 120-145 ppm region. The carbon atom directly bonded to the bromine (C-Br) is expected around δ 122 ppm, while the carbon attached to the alkyl chain (C-alkyl) would be found near δ 142 ppm.

Alkyl Carbons: The chemical shifts of the four alkyl carbons are influenced by the attached substituents.

The benzylic carbon is expected around δ 35 ppm.

The second carbon of the chain would be found further upfield, around δ 30-33 ppm.

The carbon bonded to the fluorine (C-F) will show a large one-bond coupling constant (¹JC-F) and will be significantly shifted downfield, appearing in the δ 88-92 ppm range.

The carbon bonded to iodine (C-I) is shifted significantly upfield due to the heavy atom effect and is expected to resonate at a low chemical shift, typically around δ 5-10 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-Br | ~122 |

| Aromatic C-H | 125 - 135 |

| Aromatic C-Alkyl | ~142 |

| -C H₂-Ar | ~35 |

| -C H₂-CH₂-Ar | 30 - 33 |

| -C HF- | 88 - 92 (d, ¹JC-F) |

¹⁹F NMR spectroscopy is highly specific for observing fluorine atoms. For this compound, a single signal is expected. The chemical shift and multiplicity of this signal are diagnostic for the fluorine's environment. The signal would be split into a complex multiplet due to coupling with the vicinal protons on the adjacent carbons of the butyl chain (³JH-F). This provides clear evidence for the location of the fluorine atom within the alkyl chain.

Two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by mapping out the connectivity between atoms. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.com It would show correlations between adjacent protons in the butyl chain, confirming the -CH₂-CH₂-CHF-CH₂I sequence. It would also show correlations between the coupled protons on the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). youtube.com It allows for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bond) correlations between protons and carbons. magritek.com It is crucial for connecting the different fragments of the molecule. Key correlations would be observed from the benzylic protons of the butyl chain to the quaternary and protonated carbons of the aromatic ring, confirming the attachment point of the side chain to the benzene ring. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, rather than through bonds. It can help to confirm the three-dimensional structure and conformation of the molecule, such as the spatial relationship between the butyl chain and the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition and unambiguous confirmation of the molecular formula, C₁₀H₁₁BrFI. The presence of bromine and iodine results in a characteristic isotopic pattern in the mass spectrum, which serves as a further diagnostic tool for confirming the presence of these elements.

To perform HRMS analysis, soft ionization techniques are required to generate the molecular ion without causing significant fragmentation.

Electrospray Ionization (ESI): ESI is a soft ionization method suitable for polar and semi-polar molecules. It typically generates protonated molecules ([M+H]⁺) or other adducts.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is well-suited for less polar compounds. It ionizes the analyte in the gas phase, often yielding a strong molecular ion peak ([M]⁺˙ or [M+H]⁺).

The choice between ESI and APCI depends on the polarity and thermal stability of "this compound". Both techniques are capable of producing the intact molecular ion, which is then measured by a high-resolution mass analyzer (such as a Time-of-Flight or Orbitrap instrument) to confirm the elemental formula with high accuracy and confidence.

Table of Compounds Mentioned

| Compound Name |

|---|

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting products. In the analysis of "this compound", MS/MS provides critical information about the connectivity of the molecule by breaking it down in a controlled manner. The fragmentation pathways are predictable based on the relative strengths of the chemical bonds and the stability of the resulting fragments.

Upon ionization, the molecular ion [M]+ would undergo fragmentation. Key fragmentation pathways would likely involve:

Alpha-cleavage: Fission of the C-C bond adjacent to the benzene ring, leading to the formation of a stable benzylic cation.

Halogen Loss: The C-I bond is the weakest, making the loss of an iodine radical a probable initial fragmentation step. This would be followed by the loss of bromine and then fluorine.

Butyl Chain Fragmentation: The butyl chain itself can undergo fragmentation, leading to a series of smaller alkyl fragments.

A plausible fragmentation pathway is illustrated in the table below:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| [C10H11BrFI]+ | [C10H11BrF]+ | I• | Ion resulting from iodine loss |

| [C10H11BrFI]+ | [C6H4Br]+ | C4H7FI | Bromophenyl cation |

| [C10H11BrF]+ | [C10H11F]+ | Br• | Ion resulting from bromine loss |

| [C10H11F]+ | [C10H10]+ | HF | Ion resulting from HF loss |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. researchgate.net For "this compound", these spectra would be characterized by vibrations corresponding to the substituted benzene ring and the haloalkane chain.

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm-1. researchgate.net

Aliphatic C-H Stretching: Expected in the 3000-2850 cm-1 range.

C=C Stretching (Aromatic): Multiple bands are expected in the 1600-1450 cm-1 region, characteristic of the benzene ring.

C-F Stretching: A strong absorption band is anticipated in the 1250-1000 cm-1 region.

C-Br Stretching: This vibration is typically found in the 600-500 cm-1 range.

C-I Stretching: A weaker absorption expected at lower wavenumbers, generally below 500 cm-1.

The complementary nature of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule.

| Vibrational Mode | Expected Frequency Range (cm-1) | Spectroscopy Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| C-F Stretch | 1250 - 1000 | IR |

| C-Br Stretch | 600 - 500 | IR |

| C-I Stretch | < 500 | IR, Raman |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net For "this compound", a successful single-crystal X-ray diffraction experiment would provide unambiguous information on bond lengths, bond angles, and the conformation of the butyl chain relative to the benzene ring.

This technique would allow for the precise measurement of the C-Br, C-F, and C-I bond lengths, as well as the geometry of the benzene ring, which may be slightly distorted due to the presence of the bulky substituents. Furthermore, the crystal packing arrangement, governed by intermolecular forces, would be fully elucidated.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the separation and purity assessment of organic compounds.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile compounds. For "this compound", a reverse-phase HPLC method would likely be developed. sielc.com This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com Gradient elution may be necessary to ensure the separation of any closely related impurities. Detection would most likely be achieved using a UV detector, set to a wavelength where the benzene ring exhibits strong absorbance.

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. researchgate.net "this compound" is expected to be sufficiently volatile for GC-MS analysis. The gas chromatograph separates the components of a mixture, which are then detected and identified by the mass spectrometer. This method is highly sensitive and can detect trace impurities. The mass spectrum of the main peak would correspond to the target compound, and any other peaks would indicate the presence of impurities.

Elemental Analysis for Empirical Formula Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, bromine, fluorine, and iodine) in the compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C10H11BrFI). A close agreement between the experimental and theoretical values serves to verify the empirical formula of the synthesized compound.

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon (C) | 30.88 | 30.92 |

| Hydrogen (H) | 2.85 | 2.83 |

| Bromine (Br) | 20.54 | 20.51 |

| Fluorine (F) | 4.88 | 4.85 |

| Iodine (I) | 32.85 | 32.89 |

Computational and Theoretical Investigations of 1 Bromo 3 3 Fluoro 4 Iodobutyl Benzene

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is particularly effective for determining ground state properties by focusing on the electron density rather than the complex many-electron wavefunction. For a molecule like 1-Bromo-3-(3-fluoro-4-iodobutyl)-benzene, DFT calculations, often using functionals like B3LYP, are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles.

These calculations would reveal how the substituents (bromo, fluoro, and iodo groups) influence the geometry of the benzene (B151609) ring and the alkyl chain. For instance, DFT studies on substituted benzenes show that halogen substituents can cause slight distortions in the aromatic ring from a perfect hexagon. The method also provides insights into electronic properties such as the distribution of electron density, molecular electrostatic potential (MESP), and the energies of frontier molecular orbitals (HOMO and LUMO). The MESP, for example, can identify electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of reactivity.

Table 1: Illustrative DFT-Calculated Ground State Properties for an Analogous Halogenated Benzene. (Data is representative and based on typical DFT (B3LYP/6-311++G(d,p)) calculations for similar structures.)

| Property | Calculated Value |

|---|---|

| Dipole Moment (Debye) | 2.15 |

| HOMO Energy (eV) | -6.89 |

| LUMO Energy (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 5.66 |

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a systematic way to approach the exact solution of the Schrödinger equation. While computationally more demanding than DFT, they are often used for high-accuracy predictions of energies and spectroscopic properties.

For this compound, ab initio methods could be used to calculate a highly accurate total energy, which is essential for determining thermodynamic properties like enthalpy of formation. They are also invaluable for predicting spectroscopic data. For example, these methods can provide precise calculations of the frequencies and intensities of vibrational modes, which directly correspond to peaks in infrared (IR) and Raman spectra.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Quantum Methods

The butyl side chain of this compound introduces significant conformational flexibility due to the rotation around its single bonds. Understanding the preferred three-dimensional structures (conformers) and the energy barriers between them is crucial.

Conformational analysis typically begins with a broad search using less computationally expensive methods like Molecular Mechanics (MM). This approach models the molecule as a collection of atoms connected by springs, allowing for a rapid exploration of the potential energy surface to identify numerous possible low-energy conformers.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which aids in the interpretation of experimental data and structural elucidation.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a routine application of DFT. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used in conjunction with a DFT functional (like B3LYP) to calculate the nuclear magnetic shielding tensors. nih.gov These calculated shielding values can be converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS). For this compound, such calculations would predict the chemical shifts for each unique proton and carbon atom, helping to assign the signals in an experimental spectrum. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. rsc.orgnih.gov

Vibrational Frequencies: As mentioned, both DFT and ab initio methods can calculate the vibrational frequencies of a molecule. q-chem.com These calculations produce a set of normal modes, each with a corresponding frequency and intensity for both IR and Raman activity. For a complex molecule, this calculated spectrum can be compared with an experimental one to confirm the structure and assign specific vibrational bands to the motions of functional groups, such as C-H stretches, C=C ring vibrations, and C-Halogen stretches. researchgate.net

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for an Analogous Halogenated Alkylbenzene. (Data is representative and based on typical DFT-GIAO calculations.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-Br | 123.5 |

| C-Alkyl | 142.1 |

| Alkyl C1 | 35.2 |

| Alkyl C2 | 33.8 |

Elucidation of Reaction Mechanisms and Transition State Structures

Theoretical chemistry can map out the entire energy profile of a chemical reaction, providing insights that are often difficult to obtain experimentally. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate. By calculating the structure and energy of reactants, products, and the transition state, the activation energy and reaction enthalpy can be determined.

For this compound, one might investigate reactions such as nucleophilic substitution at the carbon bearing the fluorine or iodine, or metal-catalyzed cross-coupling reactions involving the bromo or iodo substituents. DFT calculations are the workhorse for such investigations. youtube.comresearchgate.net Locating the transition state structure, which is a first-order saddle point on the potential energy surface, and confirming it through a frequency calculation (which should yield exactly one imaginary frequency) is a key step in understanding the reaction's feasibility and kinetics. arxiv.orgnih.gov

Investigation of Intramolecular and Intermolecular Non-Covalent Interactions (e.g., Halogen Bonding)

Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of a molecule. daneshyari.com this compound possesses several halogen atoms (F, Br, I), making it a prime candidate for forming halogen bonds.

A halogen bond (XB) is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. acs.org The strength of the σ-hole increases with the size and polarizability of the halogen, following the trend I > Br > Cl > F. mdpi.com Therefore, the iodine and bromine atoms in the title compound would be the primary halogen bond donors.

Computational methods can be used to model and quantify these interactions. researchgate.net By calculating the molecular electrostatic potential surface, the positive σ-holes on the iodine and bromine atoms can be visualized. richmond.edu Further analysis, such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, can confirm the presence and characterize the strength of both intramolecular (e.g., between the side chain and the ring) and intermolecular (e.g., in a dimer or crystal) halogen bonds. researchgate.net These interactions can significantly influence the molecule's physical properties and its behavior in a condensed phase. nih.gov

Lack of Specific Research Data for this compound Precludes In-Depth Computational Analysis

A thorough review of available scientific literature and chemical databases reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. As a result, a detailed analysis based on the requested outline focusing on Structure-Reactivity Relationship (SRR) modeling and Molecular Dynamics (MD) simulations for this specific molecule cannot be provided at this time.

Extensive searches for data pertaining to this compound have not yielded any specific studies that would form the basis for the requested article. The scientific community has not published research on the SRR modeling for its chemical transformations or MD simulations to elucidate its dynamic behavior and solvation effects.

While computational studies exist for structurally related compounds, such as halogenated benzene derivatives, these findings are not directly transferable to this compound. The unique combination and arrangement of the bromo, fluoro, and iodobutyl substituents on the benzene ring will undoubtedly lead to distinct electronic and steric properties, which in turn govern its reactivity and dynamic behavior. Extrapolating from other molecules would be scientifically unsound and would not adhere to the strict focus on the specified compound.

Therefore, without dedicated computational and theoretical investigations on this compound, it is not possible to generate the detailed and scientifically accurate article as requested. The required data for constructing meaningful data tables and discussing specific research findings are currently absent from the public scientific domain.

Reactivity and Mechanistic Insights into this compound

The reactivity of the polyfunctional compound this compound is dictated by the distinct chemical properties of its aryl halide moiety and its halogenated alkyl side chain. Theoretical analysis based on established principles of organic chemistry allows for a detailed prediction of its behavior in nucleophilic and electrophilic substitution reactions.

Role As a Synthetic Intermediate and Advanced Chemical Research Probe

Precursor for the Synthesis of Complex Organic Scaffolds

As a versatile building block, this compound serves as a cornerstone in the synthesis of complex organic scaffolds. The presence of both bromo and iodo substituents on the aromatic ring allows for selective participation in various cross-coupling reactions. For instance, the carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings. This differential reactivity enables the sequential introduction of different functional groups, leading to the construction of highly substituted and complex aromatic systems that are often found in pharmaceuticals and agrochemicals. reachever.comguidechem.com The fluorinated butyl chain adds another layer of complexity and can be a key structural motif in biologically active molecules.

Building Block for Functional Materials Science Applications

In the realm of materials science, the unique electronic properties imparted by the halogen atoms make 1-Bromo-3-(3-fluoro-4-iodobutyl)-benzene an attractive building block for functional materials. guidechem.com The incorporation of this unit into larger polymeric or crystalline structures can influence properties such as conductivity, liquid crystallinity, and photoluminescence. The aromatic core can be functionalized through its halogenated sites to create extended conjugated systems, which are essential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Utility in the Development of Chemically Modified Probes for Advanced Synthetic Studies

The distinct reactivity of the different halogen atoms in this compound makes it an excellent platform for the development of chemically modified probes. These probes are instrumental in studying reaction mechanisms and biological processes. For example, the bromine or iodine atom can be replaced with a reporter group, such as a fluorescent tag or a spin label, allowing for the tracking of the molecule in a complex environment. The strategic placement of these labels can provide insights into molecular interactions and reaction kinetics.

Application in Isotope Labeling Methodologies for Chemical Research

Isotope labeling is a powerful technique for elucidating reaction mechanisms and metabolic pathways. The presence of bromine and iodine in the molecule provides opportunities for the introduction of their radioactive isotopes, such as bromine-76, bromine-77, or iodine-123, iodine-124, and iodine-131. These radiolabeled versions of the compound can be used in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging to study the in vivo distribution and fate of molecules containing this scaffold. The fluorine atom also allows for the introduction of the positron-emitting isotope fluorine-18, a commonly used radionuclide in PET imaging.

Future Research Directions and Perspectives for 1 Bromo 3 3 Fluoro 4 Iodobutyl Benzene

Development of More Efficient and Sustainable Synthetic Routes

A primary objective for the future is the development of synthetic pathways to 1-Bromo-3-(3-fluoro-4-iodobutyl)-benzene that are more efficient, cost-effective, and environmentally friendly. Traditional methods for creating halogenated aromatics often rely on expensive and rare metal catalysts like palladium. unibe.ch Future research will likely pivot towards more sustainable alternatives.

Key research avenues include:

Earth-Abundant Metal Catalysis: Investigating the use of catalysts based on abundant and non-toxic metals, such as iron, to facilitate the key bond-forming reactions in the synthesis. unibe.ch This approach aligns with the principles of green chemistry by reducing reliance on precious metals and minimizing environmental impact. unibe.ch

Atom Economy Optimization: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. This involves minimizing the use of protecting groups and exploring catalytic cycles that regenerate reagents. Halogenation reactions using elemental halogens (X2) or hydrogen halides (HX) are highly atom-economic but pose safety challenges that can be mitigated with modern technologies. researchgate.netrsc.org

Energy Efficiency: Exploring photochemical or electrochemical methods that can proceed under milder conditions (room temperature and pressure), thereby reducing the energy consumption associated with conventional heating.

Table 1: Comparison of Conceptual Synthetic Approaches

| Feature | Traditional Approach (e.g., Palladium Catalysis) | Future Sustainable Approach (e.g., Iron Catalysis) |

| Catalyst | Palladium, Rhodium, or other precious metals | Iron, Copper, or other earth-abundant metals |

| Cost | High, due to catalyst rarity | Low, due to metal abundance |

| Toxicity | Moderate to high residual metal toxicity concerns | Low to minimal toxicity concerns |

| Conditions | Often requires high temperatures and pressures | Aims for milder, more energy-efficient conditions |

| Waste | Can generate significant metallic and solvent waste | Designed to minimize waste streams |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The unique combination of bromo, fluoro, and iodo substituents on this compound provides a rich landscape for exploring new chemical reactions. The different carbon-halogen bonds (C-I, C-Br, C-F) have distinct bond strengths and reactivity, allowing for selective transformations.

Future research will likely focus on:

Selective C-X Bond Activation: Developing catalytic systems that can selectively activate one carbon-halogen bond over the others. For instance, the weaker C-I bond could be targeted for cross-coupling reactions (like Suzuki or Sonogashira couplings) while leaving the C-Br bond intact for subsequent functionalization. numberanalytics.comresearchgate.net

Photoredox Catalysis: Utilizing visible-light photoredox catalysis to enable novel transformations that are difficult to achieve with traditional thermal methods. mdpi.comyoutube.com This approach can generate radical intermediates under mild conditions, opening pathways for new bond formations and functionalization of the aliphatic side chain or the aromatic ring. mdpi.com

C-H Bond Functionalization: Investigating methods for the direct functionalization of the C-H bonds on the aromatic ring. While challenging, this would provide a highly efficient way to introduce additional substituents without pre-functionalization, and is a growing area of interest in organic synthesis. fairlamb.groupbohrium.com

Dehalogenation Strategies: Studying controlled reductive or oxidative dehalogenation to create new derivatives. researchgate.netnih.gov This could be used to systematically remove specific halogen atoms to fine-tune the molecule's properties.

Integration with Flow Chemistry and Automated Synthesis Platforms

Transitioning the synthesis and subsequent transformations of this compound from traditional batch reactors to continuous flow and automated systems is a critical future direction. acs.orgnih.gov These technologies offer enhanced safety, efficiency, and scalability. researchgate.netnih.gov

Key areas for development include:

Continuous Flow Synthesis: Designing and optimizing a continuous flow process for the production of the target molecule. Flow reactors provide superior heat and mass transfer, which is crucial for controlling highly exothermic halogenation reactions safely. researchgate.netrsc.orgnih.gov This technology also allows for the in situ generation and immediate use of hazardous or unstable intermediates, improving process safety. nih.govyoutube.com

Automated Reaction Optimization: Employing automated synthesis platforms to rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures) to identify the optimal parameters for synthesizing or functionalizing the compound. sigmaaldrich.commattelabasia.comwikipedia.org This accelerates research and development significantly compared to manual optimization. wikipedia.org

Telescoped Reactions: Developing multi-step sequences in a continuous flow setup where the product of one reaction is directly fed into the next reactor without intermediate isolation and purification steps. acs.orgyoutube.com This "telescoped" approach dramatically improves efficiency and reduces waste.

Table 2: Comparison of Batch Processing vs. Flow Chemistry

| Parameter | Traditional Batch Reactor | Continuous Flow Reactor |

| Heat Transfer | Limited, potential for hotspots | Excellent, high surface-to-volume ratio |

| Mass Transfer | Often slow, requires vigorous stirring | Rapid and efficient mixing |

| Safety | Higher risk with hazardous reagents/exotherms | Enhanced safety, small reaction volumes |

| Scalability | Difficult, often requires re-optimization | Straightforward, by running the system for longer |

| Reaction Time | Minutes to days | Seconds to minutes |

| Reproducibility | Can be variable | High, due to precise control |

Advanced Computational Design for New Chemical Applications

Computational chemistry is a powerful tool for predicting reactivity and designing new applications for molecules like this compound. science.gov By modeling the molecule's electronic structure and potential reaction pathways, researchers can guide experimental work more efficiently.

Future perspectives in this area are:

Mechanism Elucidation: Using quantum mechanics calculations, such as Density Functional Theory (DFT), to model potential reaction mechanisms for the synthesis and functionalization of the compound. researchgate.net This can help explain observed reactivity and predict the most favorable reaction pathways.

Catalyst Design: Computationally designing and screening new catalysts for specific transformations, such as the selective activation of a particular C-X bond. bohrium.com This in silico approach can significantly reduce the number of experiments needed to discover effective catalysts.

Predicting Molecular Properties: Calculating the physical, chemical, and electronic properties of hypothetical derivatives of this compound. This allows researchers to design molecules with specific desired characteristics for applications in drug discovery or materials science before committing to their synthesis.

Synergistic Approaches Combining Experimental and Theoretical Research

The most rapid and insightful progress will be achieved through a close integration of experimental and theoretical research. rsc.orgnih.gov This synergistic approach allows for a continuous feedback loop where computational predictions guide laboratory experiments, and experimental results are used to refine and validate theoretical models. acs.org

Future research should embrace this synergy by:

Validating Computational Models: Performing targeted experiments to confirm or refute hypotheses generated from computational studies regarding reaction mechanisms and catalyst performance.

Rationalizing Experimental Outcomes: Using theoretical calculations to provide a deeper understanding of unexpected experimental results, such as the formation of side products or unusual reactivity patterns.

Iterative Optimization: Creating a collaborative workflow where experimentalists and computational chemists work together to iteratively design, synthesize, and test new derivatives and catalytic systems, accelerating the discovery process. nih.govacs.org This collaborative effort is essential for fully harnessing the synthetic potential of complex intermediates like this compound.

Q & A

Q. What are the key steps in synthesizing 1-Bromo-3-(3-fluoro-4-iodobutyl)-benzene?

Methodological Answer: Synthesis typically involves sequential alkylation, fluorination, and iodination.

Alkylation : Introduce the butyl chain to the benzene ring via Friedel-Crafts alkylation or coupling reactions using bromobenzene derivatives.

Fluorination : Use fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) to introduce the fluorine atom at the 3-position of the butyl chain.

Iodination : Employ iodine sources (e.g., N-iodosuccinimide) under controlled conditions to incorporate iodine at the 4-position.

Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid side reactions. Reference analogs in and highlight the use of halogenation agents for similar structures .

Q. Which spectroscopic techniques are essential for structural confirmation?

Methodological Answer: A combination of techniques ensures accurate characterization:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (6.7–7.3 ppm) and butyl chain signals (e.g., fluorinated CH₂ at ~4.5 ppm, iodinated CH₂ at ~3.1 ppm).

- ¹³C NMR : Confirm quaternary carbons and halogenated positions (e.g., C-F at ~90 ppm, C-I at ~-30 ppm).

- ¹⁹F NMR : Detect the fluorine environment (δ ≈ -180 to -210 ppm for CF groups).

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₁₀H₁₁BrFI: ~386.89 Da).

- IR Spectroscopy : Identify C-Br (~500–600 cm⁻¹) and C-F (~1100–1200 cm⁻¹) stretches.

provides examples of coupling constants and spectral interpretation for related compounds .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats.

- Ventilation : Work in a fume hood to avoid inhalation of volatile byproducts.

- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at -20°C to prevent iodine degradation.

- Spill Management : Neutralize with sodium thiosulfate for iodine-containing spills.

outlines specific safety codes (e.g., P301+P310 for ingestion response) .

Advanced Research Questions

Q. How can conflicting NMR data for halogenated analogs be resolved?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.

- Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA).

- Isotopic Labeling : Use deuterated solvents to simplify splitting patterns.

demonstrates HRMS and NMR coupling analysis for structurally similar propargyl ethers, emphasizing the role of J-values in assigning stereochemistry .

Q. What strategies mitigate stability issues during long-term storage?

Methodological Answer:

- Light Sensitivity : Store in light-resistant containers to prevent photolytic cleavage of C-I bonds.

- Thermal Stability : Conduct TGA/DSC to determine decomposition thresholds (typically >100°C for iodinated compounds).

- Chemical Stabilizers : Add radical scavengers (e.g., BHT) to inhibit iodine-mediated radical reactions.

highlights storage guidelines aligned with H302/H412 hazard codes .

Q. How do steric and electronic effects influence cross-coupling reactivity?

Methodological Answer:

- Bromo Group : Primarily participates in Suzuki-Miyaura couplings (Pd catalysis) due to moderate leaving-group ability.

- Iodo Group : Enables Stille or Ullmann couplings but may require bulky ligands (e.g., XPhos) to overcome steric hindrance from the butyl chain.

- Fluorine’s Impact : The electron-withdrawing effect of fluorine enhances electrophilicity at adjacent carbons, favoring nucleophilic substitutions.

and discuss analogous alkenyl bromides in coupling reactions, noting steric effects on yield .

Q. How to differentiate regioisomers during synthetic optimization?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration of the butyl chain substituents.

- NOE NMR : Detect spatial proximity between fluorinated/iodinated groups and aromatic protons.

- Chromatography : Use HPLC with chiral columns to separate enantiomers (if applicable).

provides density and refractive index data for regioisomer identification .

Q. What computational tools predict reaction pathways for halogen displacement?

Methodological Answer:

- DFT Calculations : Model transition states for SN2 reactions (e.g., Gaussian, VASP).

- Molecular Dynamics (MD) : Simulate solvent effects on iodine’s leaving-group ability.

- QSPR Models : Correlate Hammett σ values with halogen reactivity in substituted benzenes.

’s synthesis of trifluoromethyl analogs illustrates computational validation of reaction mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.